N1,3-dimethylbenzene-1,4-diamine
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Overview
Description
N1,3-dimethylbenzene-1,4-diamine, also known as N,N-dimethyl-1,4-phenylenediamine, is an organic compound with the molecular formula C8H12N2. It is a derivative of benzene, featuring two methyl groups and two amino groups attached to the benzene ring. This compound is known for its applications in various chemical processes and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
N1,3-dimethylbenzene-1,4-diamine can be synthesized through several methods. One common method involves the nitration of N,N-dimethylaniline followed by reduction. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups into the aromatic ring. The resulting nitro compound is then reduced using reducing agents such as iron powder and hydrochloric acid to yield the desired diamine .
Industrial Production Methods
Industrial production of this compound often involves the same nitration and reduction steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. Additionally, industrial methods may include purification steps such as recrystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions
N1,3-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents are introduced into the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
N1,3-dimethylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of N1,3-dimethylbenzene-1,4-diamine involves its interaction with molecular targets through its amino groups. These groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The pathways involved often include electrophilic aromatic substitution, where the compound acts as a nucleophile .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-1,3-phenylenediamine: Similar structure but with amino groups at different positions.
N,N-dimethyl-1,2-phenylenediamine: Another isomer with different positioning of amino groups.
Uniqueness
N1,3-dimethylbenzene-1,4-diamine is unique due to its specific arrangement of methyl and amino groups, which imparts distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it valuable in specific applications where other isomers may not be as effective .
Properties
CAS No. |
37966-54-4 |
---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.2 |
Purity |
95 |
Origin of Product |
United States |
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